4-Tert-butylisophthalic acid
Description
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Properties
CAS No. |
62722-24-1 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24g/mol |
IUPAC Name |
4-tert-butylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)9-5-4-7(10(13)14)6-8(9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
LKJKDWUEGGOHFB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification Reactions
4-TBIPA undergoes esterification with alcohols under acid-catalyzed or dehydrating conditions. This reaction is critical for modifying solubility and enhancing polymer compatibility.
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol, H₂SO₄ | Reflux, 12–24 h | Dimethyl 4-tert-butylisophthalate | 85–92% | |
| Methanol, POCl₃, pyridine | RT, dichloromethane, 3 h | Dimethyl 4-tert-butylisophthalate | 78% |
Key Findings :
-
Phosphorus oxychloride (POCl₃) acts as both a catalyst and dehydrating agent, improving esterification efficiency .
-
Molecular sieves or silica gel enhance yields by removing water .
Amidation and Carbamate Formation
The carboxylic acid groups react with amines or alcohols to form amides or carbamates, often mediated by coupling agents.
Mechanistic Insight :
-
Isobutyl chloroformate (IBCF) activates the carboxylic acid for nucleophilic attack by amines .
-
N,N-Dicyclohexylcarbodiimide (DCC) facilitates carbodiimide-mediated coupling .
Electrophilic Aromatic Substitution
The tert-butyl group directs electrophilic substitution to the meta position relative to itself.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination (Br₂, HNO₃) | Acetic acid, reflux, 1 h | 5-Bromo-4-tert-butylisophthalic acid | 36% | |
| Nitration (HNO₃, H₂SO₄) | 0°C → RT, 2 h | 5-Nitro-4-tert-butylisophthalic acid | 42% |
Regioselectivity :
-
Bromination and nitration occur at position 5 due to the strong ortho/para-directing effect of the tert-butyl group .
Biodegradation Pathways
Microbial degradation of 4-TBIPA involves hydroxylation and meta-cleavage pathways.
| Organism | Metabolites | Enzymes Involved | Source |
|---|---|---|---|
| Sphingomonas fuliginis TIK-1 | 4-tert-Butylcatechol → 3,3-dimethyl-2-butanone | Catechol 2,3-dioxygenase (16.9 mU/mg) |
Critical Observations :
-
3-Fluorocatechol inhibits meta-cleavage activity, confirming the pathway’s dependence on catechol 2,3-dioxygenase .
Acid-Catalyzed Hydration
While not directly studied for 4-TBIPA, related tert-butylbenzoic acids undergo hydration via carbocation intermediates.
| Catalyst | Conditions | Product | ΔG‡ (kcal/mol) | Source |
|---|---|---|---|---|
| H₂SO₄ | Aqueous, reflux | tert-Butyl alcohol adduct | 2.6–3.3 | |
| HSbF₆ | RT, 1 h | Protonated carbocation | <3.0 |
Mechanism :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-tert-butylisophthalic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of isophthalic acid derivatives with tert-butyl halides or tert-butanol under acidic catalysis. Optimization includes varying solvents (e.g., dichloromethane or toluene), temperature (80–120°C), and catalyst loading (e.g., AlCl₃ or FeCl₃). Reaction progress should be monitored via TLC or HPLC. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
- Key Data : Yields range from 40–70% depending on steric hindrance from the tert-butyl group. Side products (e.g., di-alkylated isomers) require careful separation .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR in DMSO-d₆ to identify carboxylic protons (δ 12–13 ppm) and tert-butyl groups (δ 1.3–1.4 ppm). C NMR confirms carboxyl carbons (δ 165–170 ppm) and quaternary carbons in the tert-butyl group (δ 28–30 ppm) .
- XRD : Single-crystal X-ray diffraction resolves steric effects of the tert-butyl group on molecular packing. Compare with CIF files from databases like the Cambridge Structural Database .
- FTIR : Carboxylic O-H stretches (2500–3000 cm) and C=O vibrations (1680–1720 cm) confirm functional groups .
Q. How does the tert-butyl substituent influence the compound’s thermal stability and solubility?
- Methodological Answer :
- Thermal Stability : Perform TGA/DSC under nitrogen. The tert-butyl group enhances thermal stability (decomposition >250°C) compared to unsubstituted isophthalic acid due to steric protection of the aromatic core .
- Solubility : Test solubility in polar (water, DMSO) and non-polar solvents (hexane, toluene). The bulky tert-butyl group reduces polarity, favoring solubility in organic solvents like THF or dichloromethane .
Q. What strategies are recommended for resolving discrepancies in reported melting points or spectral data?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., DSC for melting points) and compare with peer-reviewed literature. If inconsistencies persist, assess sample purity via HPLC (>95% purity required) and confirm crystallinity via PXRD. Contaminants like residual solvents or isomers often cause discrepancies .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in coordination chemistry?
- Methodological Answer : Use Gaussian or ORCA software for DFT calculations to model electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict binding sites for metal ions (e.g., Cu²⁺, Zn²⁺). Compare computed IR spectra with experimental data to validate models. Solvent effects can be incorporated via PCM or SMD solvation models .
- Case Study : DFT predicts preferential coordination via carboxylate groups, validated by X-ray structures of metal-organic frameworks (MOFs) .
Q. What experimental designs address contradictory results in catalytic applications (e.g., esterification vs. decarboxylation)?
- Methodological Answer : Conduct kinetic studies under controlled conditions (temperature, pH, catalyst loading). Use in situ FTIR or NMR to track intermediate species. For example, acidic conditions favor esterification (via protonation of carboxyl groups), while basic conditions promote decarboxylation. Statistical tools (e.g., ANOVA) identify significant variables .
Q. How does this compound behave in multi-component systems (e.g., polymer blends or MOFs)?
- Methodological Answer :
- MOFs : Characterize porosity via BET surface area analysis. Compare with non-tert-butyl analogs to assess steric effects on pore size.
- Polymers : Use DSC to study glass transition temperatures () and SAXS/WAXS for phase separation analysis. The tert-butyl group may reduce crystallinity in polyesters .
Q. What protocols ensure reproducibility in synthesizing derivatives (e.g., esters or amides)?
- Methodological Answer : Standardize reaction conditions (e.g., Dean-Stark traps for esterification to remove water). Confirm derivative identity via HRMS and 2D NMR (COSY, HSQC). For amides, use coupling agents like EDC/HOBt and monitor via H NMR (disappearance of carboxyl protons) .
Data Contradiction Analysis
- Example : Conflicting reports on acidity constants (pKa) of carboxyl groups.
- Resolution : Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl). Compare with literature values corrected for ionic strength via the Davies equation. Steric hindrance from the tert-butyl group may reduce acidity relative to isophthalic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
